Pyrophosphate de diméthylallyle (sel de triammonium)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biochemical Research

Triazanium; [3-methylbut-3-enoxy(oxido)phosphoryl] phosphate has been studied for its role as a phosphoantigen and human metabolite. Its structural characteristics enable it to interact with various biological molecules, making it a valuable tool in biochemical research.

Key Applications :

- Metabolite Studies : As a metabolite in organisms like Saccharomyces cerevisiae, it plays a role in metabolic pathways, particularly those involving isoprenoid biosynthesis .

- Phosphoantigen Research : It serves as an epitope in studies aimed at understanding immune responses and the development of vaccines.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Case Studies :

- Antiviral Agents : Research indicates that derivatives of triazanium compounds can inhibit viral replication, suggesting potential use in antiviral therapies.

- Cancer Treatment : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, indicating a possible application in oncology .

Data Tables

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Biochemical Research | Metabolite Studies | Involved in isoprenoid biosynthesis |

| Pharmaceutical Development | Antiviral Agents | Inhibition of viral replication |

| Cancer Treatment | Apoptosis Induction | Potential use in oncology |

Mécanisme D'action

Target of Action

Dimethylallyl Pyrophosphate (DMAPP) triammonium salt is an isoprenoid precursor . It is an isomer of Isopentenyl Pyrophosphate (IPP), which exists in virtually all life forms .

Mode of Action

DMAPP triammonium salt interacts with its targets through the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between DMAPP and IPP . This interaction leads to changes in the structure of the target molecules, enabling them to participate in various biochemical reactions.

Biochemical Pathways

DMAPP triammonium salt is a product of both the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway of isoprenoid precursor biosynthesis . These pathways are crucial for the synthesis of a wide range of isoprenoid compounds, which are involved in various biological functions.

Result of Action

The molecular and cellular effects of DMAPP triammonium salt’s action are primarily related to its role as an isoprenoid precursor. It contributes to the synthesis of a variety of isoprenoid compounds, which have diverse roles in cellular processes .

Analyse Biochimique

Biochemical Properties

Dimethylallyl Pyrophosphate (triammonium salt) plays a significant role in biochemical reactions. It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . The enzyme isopentenyl pyrophosphate isomerase catalyzes isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .

Cellular Effects

The effects of Dimethylallyl Pyrophosphate (triammonium salt) on cells and cellular processes are primarily related to its role as an isoprenoid precursor. It influences cell function by participating in the synthesis of isoprenoids, which are involved in various cellular processes, including membrane structure, protein modification, and signaling .

Molecular Mechanism

At the molecular level, Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its involvement in the biosynthesis of isoprenoids. It serves as a substrate for the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between Dimethylallyl Pyrophosphate (triammonium salt) and IPP .

Metabolic Pathways

Dimethylallyl Pyrophosphate (triammonium salt) is involved in the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It interacts with the enzyme isopentenyl pyrophosphate isomerase in these pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le DMAPP (sel d'ammonium) peut être synthétisé par réaction du phosphate de diméthyle et du chlorure de formyle . La réaction implique généralement l'utilisation d'un solvant tel que le méthanol ou l'eau, et le produit est purifié par cristallisation .

Méthodes de production industrielle : En milieu industriel, le DMAPP (sel d'ammonium) est produit à l'aide de réacteurs chimiques à grande échelle, où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés . Le processus fait appel à des systèmes automatisés pour surveiller et ajuster les paramètres réactionnels, tels que la température, la pression et le pH .

Analyse Des Réactions Chimiques

Types de réactions : Le DMAPP (sel d'ammonium) subit diverses réactions chimiques, notamment :

Réactions de condensation : Il réagit avec le pyrophosphate d'isopentyle pour former le pyrophosphate de géranyle, qui peut ensuite réagir pour former le pyrophosphate de farnésyle.

Isomérisation : L'enzyme isopentényl pyrophosphate isomérase catalyse l'isomérisation entre le DMAPP et l'isopentényl pyrophosphate.

Réactifs et conditions usuels :

Réactions de condensation : Impliquent généralement l'utilisation d'enzymes telles que la farnésyl diphosphate synthase dans des conditions physiologiques.

Isomérisation : Nécessite la présence d'isopentényl pyrophosphate isomérase et se produit dans des conditions douces.

Principaux produits :

Pyrophosphate de géranyle : Formé par condensation du DMAPP avec le pyrophosphate d'isopentyle.

Pyrophosphate de farnésyle : Formé par la réaction ultérieure du pyrophosphate de géranyle avec une autre molécule de pyrophosphate d'isopentyle.

Comparaison Avec Des Composés Similaires

Le DMAPP (sel d'ammonium) est unique en raison de son rôle de précurseur des isoprénoïdes et de sa participation aux voies du mévalonate et du MEP . Des composés similaires comprennent :

Isopentényl pyrophosphate (IPP) : Un isomère du DMAPP qui participe également à la biosynthèse des isoprénoïdes.

Pyrophosphate de géranyle (GPP) : Formé par condensation du DMAPP et du pyrophosphate d'isopentyle.

Pyrophosphate de farnésyle (FPP) : Un produit en aval dans la voie de biosynthèse des isoprénoïdes.

Le DMAPP (sel d'ammonium) se distingue par sa polyvalence et son rôle essentiel dans la biosynthèse d'un large éventail de molécules biologiquement importantes .

Activité Biologique

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a complex chemical compound with potential applications in various biological fields, particularly in pharmaceuticals and biotechnology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

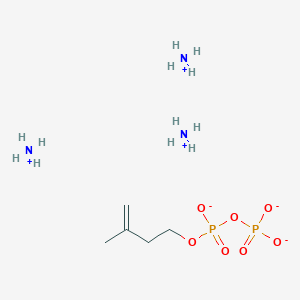

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is characterized by the following molecular formula:

- Molecular Formula :

- IUPAC Name : Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

The compound contains a phosphoric acid derivative, which plays a crucial role in its biological interactions. Its structural components include three ammonium ions and a phosphoryl group, making it highly soluble in water and reactive in biological systems.

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate exhibits several biological activities that can be attributed to its phosphorous moiety and the presence of nitrogen atoms. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis of nucleotides.

- Signal Transduction Modulation : It may influence signaling pathways by acting as a phosphate donor or acceptor, thus altering the phosphorylation states of proteins involved in cellular signaling.

- Antiviral Activity : Preliminary studies suggest that this compound could exhibit antiviral properties by interfering with viral replication processes.

Case Studies

- Antiviral Research : A study conducted on the antiviral effects of triazanium compounds indicated that derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting potential therapeutic applications against viral infections .

- Enzyme Activity Assays : In vitro assays demonstrated that triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate inhibited the activity of certain kinases, which are crucial for cell cycle regulation. This inhibition was dose-dependent, indicating a potential role in cancer therapy .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced kinase activity | |

| Antiviral Activity | Decreased viral replication | |

| Signal Transduction Modulation | Altered phosphorylation states |

Research Findings

Research indicates that triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate may serve as a promising candidate for further development in therapeutic contexts. Key findings include:

- Pharmacological Potential : The compound's ability to modulate enzyme activity suggests its potential use in drug design for conditions like cancer and viral infections.

- Safety Profile : Toxicological studies are necessary to establish the safety profile of this compound before clinical applications can be considered.

Propriétés

IUPAC Name |

triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNGGIXIOHBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861894 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-30-7 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.